molecular formula C19H23N3O2S2 B1225197 (5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B1225197
M. Wt: 389.5 g/mol
InChI Key: LLYNLQDHLONHOO-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methylphenyl)methylidene]-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-sulfanylidene-4-thiazolidinone is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Antibacterial and Antifungal Applications

(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives have shown significant antibacterial and antifungal properties. Research indicates these compounds' effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium, as well as against fungal pathogens like Candida albicans and Cryptococcus neoformans. The derivatives of this compound have been synthesized and tested for their inhibitory activity, showing potent effects compared to standard drugs (Reddy et al., 2010); (Baviskar et al., 2013); (El Bialy et al., 2011).

Antitumor Activity

Several studies have synthesized and evaluated derivatives of this compound for their antitumor properties. These derivatives have displayed moderate activity against malignant tumor cells, with certain compounds being particularly effective against renal cancer cell lines. This suggests potential for future development of these compounds in cancer treatment (Horishny et al., 2020); (Kaur et al., 2012).

Chemical Synthesis and Characterization

In the field of chemical synthesis, these compounds have been a focus for the development of new synthetic methods and characterization techniques. Studies have reported on efficient synthesis routes, structural analysis, and physicochemical property determination of these compounds, contributing significantly to the understanding of their chemical behavior (Adhikari et al., 2012); (Gouda et al., 2010).

properties

Product Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C19H23N3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H23N3O2S2/c1-14-3-5-15(6-4-14)13-16-18(24)22(19(25)26-16)8-7-17(23)21-11-9-20(2)10-12-21/h3-6,13H,7-12H2,1-2H3/b16-13-

InChI Key

LLYNLQDHLONHOO-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

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